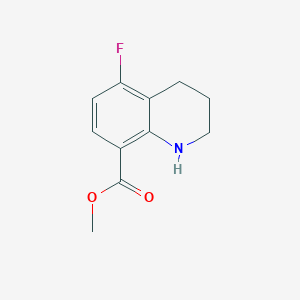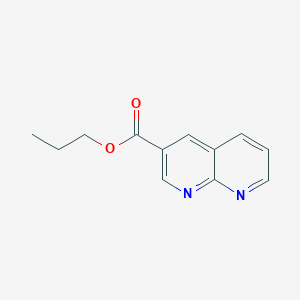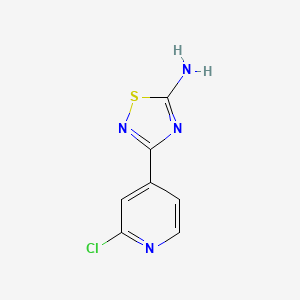
1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine is an organic compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine typically involves the formation of the indazole core followed by the attachment of the pyrrolidin-3-amine moiety. One common method involves the cyclization of 2-aminobenzylamine with hydrazine derivatives under acidic conditions to form the indazole ring. Subsequent alkylation with pyrrolidin-3-amine completes the synthesis .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalytic methods, such as transition metal-catalyzed cyclization, are often employed to enhance efficiency and reduce byproducts .
Análisis De Reacciones Químicas
Types of Reactions: 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indazole ring, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles like sodium azide.
Major Products:
Oxidation: Formation of indazole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted indazole derivatives.
Aplicaciones Científicas De Investigación
1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and antitumor agent.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tubulin polymerization, thereby arresting cell division and inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
1H-Indazole: A simpler indazole derivative with similar core structure.
2H-Indazole: Another tautomeric form of indazole.
3-Amino-1H-indazole: A derivative with an amino group at the 3-position.
Uniqueness: 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine is unique due to the presence of both the indazole and pyrrolidin-3-amine moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in research .
Propiedades
Fórmula molecular |
C12H16N4 |
|---|---|
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
1-(2H-indazol-3-ylmethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C12H16N4/c13-9-5-6-16(7-9)8-12-10-3-1-2-4-11(10)14-15-12/h1-4,9H,5-8,13H2,(H,14,15) |
Clave InChI |
MWSGEAHAWOKSGC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1N)CC2=C3C=CC=CC3=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


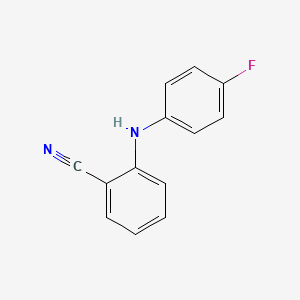

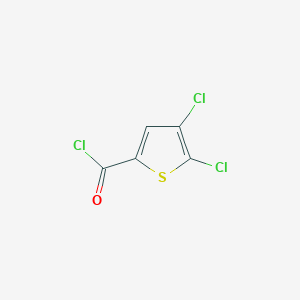
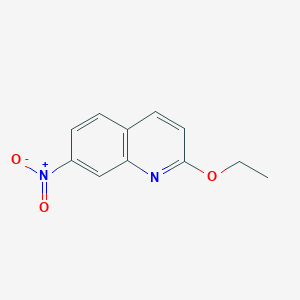
![7-Chlorothieno[2,3-c]pyridine-4-carboxylic acid](/img/structure/B15068627.png)
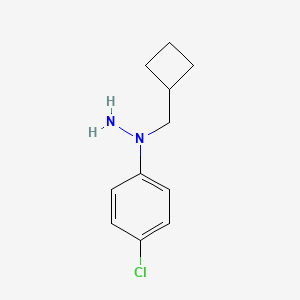
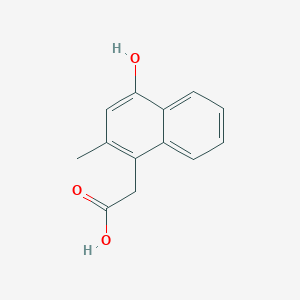


![5'-Methyl-[2,2'-bipyridine]-6-carboxylic acid](/img/structure/B15068656.png)
![6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid](/img/structure/B15068661.png)
